molecular formula C8H15N3O B067272 1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) CAS No. 175880-95-2

1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI)

Cat. No. B067272
M. Wt: 169.22 g/mol
InChI Key: KYYFPKQYGXPAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a pyrazole derivative that is synthesized using a variety of methods, and its mechanism of action and physiological effects are of great interest to researchers.

Mechanism Of Action

The mechanism of action of 1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical And Physiological Effects

1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) in lab experiments is its ease of synthesis and high purity. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI). One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of pain and inflammation-related disorders. Another direction is to investigate its potential as a building block for the synthesis of novel organic materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of this compound.

Synthesis Methods

The synthesis of 1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) can be achieved using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride in the presence of a catalyst such as pyridine. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI) has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.

properties

CAS RN

175880-95-2

Product Name

1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl-(9CI)

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-[3,5-dimethyl-5-(methylamino)-4H-pyrazol-1-yl]ethanone

InChI

InChI=1S/C8H15N3O/c1-6-5-8(3,9-4)11(10-6)7(2)12/h9H,5H2,1-4H3

InChI Key

KYYFPKQYGXPAGG-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)NC)C(=O)C

Canonical SMILES

CC1=NN(C(C1)(C)NC)C(=O)C

synonyms

1H-Pyrazol-5-amine, 1-acetyl-4,5-dihydro-N,3,5-trimethyl- (9CI)

Origin of Product

United States

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